molecular formula C11H13N3O2S2 B4610296 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide

Cat. No.: B4610296
M. Wt: 283.4 g/mol
InChI Key: IBGWDROSTFEXIC-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide is a useful research compound. Its molecular formula is C11H13N3O2S2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.04491901 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are related to the 1,3,4-thiadiazole moiety, shows promise in cancer therapy. BPTES is a selective inhibitor of kidney-type glutaminase (GLS), and its analogs have been explored for better drug-like properties and aqueous solubility. These analogs, including some that incorporate elements similar to the compound , have demonstrated potency in inhibiting GLS, thereby attenuating the growth of human lymphoma cells both in vitro and in animal models, highlighting their potential in cancer treatment (Shukla et al., 2012).

Synthesis and Characterization of Derivatives

The synthesis of novel derivatives, such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide, demonstrates the versatility of the 1,3,4-thiadiazole framework in creating compounds with potential for further biological and chemical investigations. These compounds have been prepared through efficient methodologies and characterized by various analytical techniques, indicating a broad area of application in synthetic chemistry and drug design (Yu et al., 2014).

Insecticidal and Antimicrobial Properties

Compounds incorporating the 1,3,4-thiadiazole moiety have shown promising insecticidal and antimicrobial properties. For instance, derivatives synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been tested against the cotton leafworm, Spodoptera littoralis, showcasing their potential as insecticidal agents. These findings open avenues for developing new pesticides and studying the interaction between these compounds and biological targets (Fadda et al., 2017).

Antioxidant, Antimicrobial, and Toxic Properties

Explorations into the antioxidant, antimicrobial, and toxic properties of novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives show significant results. These studies involve the synthesis of compounds related to the 1,3,4-thiadiazole class and their evaluation against various biological targets, highlighting the compound's potential in contributing to the development of new therapeutic agents (Al-Khazragie et al., 2022).

Properties

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-2-16-7-10-13-14-11(18-10)12-9(15)6-8-4-3-5-17-8/h3-5H,2,6-7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGWDROSTFEXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.